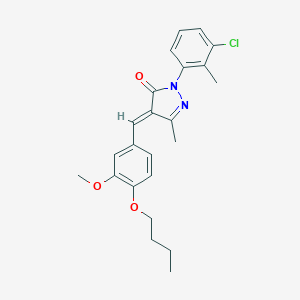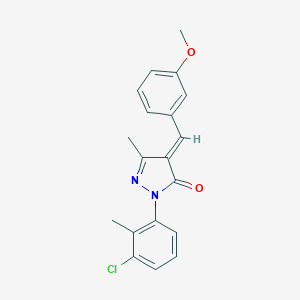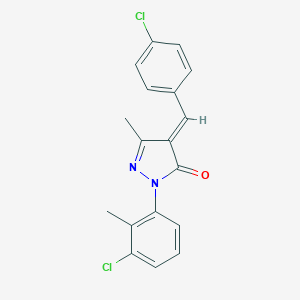![molecular formula C27H32ClNO5 B301969 [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301969.png)
[9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid, also known as CLE-25, is a novel compound with potential therapeutic applications. It belongs to the class of acridine derivatives, which have been extensively studied for their pharmacological properties. CLE-25 has shown promising results in various scientific research studies, making it a topic of interest for researchers and scientists.
作用机制
The mechanism of action of [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid is not fully understood. However, it is believed to act through multiple pathways. [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis. It also inhibits the production of pro-inflammatory cytokines, leading to its anti-inflammatory activity. The antibacterial activity of [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
[9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are known to cause cellular damage. [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid has also been found to inhibit the activity of enzymes involved in cancer cell proliferation, leading to its anti-cancer activity. Additionally, [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid has been shown to reduce the production of pro-inflammatory cytokines, leading to its anti-inflammatory activity.
实验室实验的优点和局限性
[9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid has several advantages for lab experiments. It is a novel compound with potential therapeutic applications, making it a topic of interest for researchers and scientists. [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid has shown promising results in various scientific research studies, making it a potential candidate for further research. However, the synthesis of [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid is complex and requires expertise in organic chemistry. The yield of [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid is moderate, and further optimization is required to improve the yield.
未来方向
There are several future directions for the research on [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid. One potential direction is to investigate its potential as an anti-cancer agent. [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Further research is required to determine its efficacy in vivo. Another potential direction is to investigate its potential as an anti-inflammatory agent. [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid has been found to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory activity. Further research is required to determine its efficacy in vivo. Additionally, the synthesis of [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid can be optimized to improve the yield and reduce the complexity of the reaction sequence.
合成方法
The synthesis of [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid involves a multi-step reaction sequence. The starting material for the synthesis is 3-chloro-4-ethoxyaniline, which undergoes a series of reactions to form the final product. The synthesis process is complex and requires expertise in organic chemistry. The yield of [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid is moderate, and further optimization is required to improve the yield.
科学研究应用
[9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, including anti-inflammatory, anti-cancer, and anti-bacterial activities. [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid has exhibited antibacterial activity against various bacterial strains.
属性
产品名称 |
[9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid |
|---|---|
分子式 |
C27H32ClNO5 |
分子量 |
486 g/mol |
IUPAC 名称 |
2-[9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C27H32ClNO5/c1-6-34-21-8-7-15(9-16(21)28)23-24-17(10-26(2,3)12-19(24)30)29(14-22(32)33)18-11-27(4,5)13-20(31)25(18)23/h7-9,23H,6,10-14H2,1-5H3,(H,32,33) |
InChI 键 |
RGAPCEQARGKLJZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=O)CC(C4)(C)C)CC(=O)O)Cl |
规范 SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=O)CC(C4)(C)C)CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide](/img/structure/B301887.png)
![4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B301888.png)
![ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B301889.png)
![N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B301890.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide](/img/structure/B301894.png)
![N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B301896.png)
![N-[2-(2-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B301899.png)
![N-(2-bromophenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B301900.png)
![4-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B301905.png)

![methyl 4-(5-{[1-(3-chloro-2-methylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B301907.png)
![4-{[1-(3-Chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B301908.png)

